![molecular formula C16H18ClN3O3S2 B6482844 1-[(5-chlorothiophen-2-yl)sulfonyl]-N-(6-methylpyridin-2-yl)piperidine-2-carboxamide CAS No. 1048381-52-7](/img/structure/B6482844.png)
1-[(5-chlorothiophen-2-yl)sulfonyl]-N-(6-methylpyridin-2-yl)piperidine-2-carboxamide
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Overview
Description
The compound “1-[(5-chlorothiophen-2-yl)sulfonyl]-N-(6-methylpyridin-2-yl)piperidine-2-carboxamide” is a complex organic molecule. It contains a piperidine ring, which is a common structure in many pharmaceuticals . It also has a sulfonyl group attached to a chlorothiophene, and a carboxamide group attached to a methylpyridine. These groups are often seen in various drugs and could potentially have interesting biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings and functional groups. The presence of nitrogen, sulfur, and oxygen atoms would likely result in a variety of potential hydrogen bonding sites. The chloro groups would add to the molecule’s polarity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple polar groups and heteroatoms would likely make it relatively polar and potentially soluble in polar solvents . The exact properties would need to be determined experimentally.Scientific Research Applications
- Anti-inflammatory Agents : Researchers explore this compound’s potential as an anti-inflammatory agent due to its structural features and sulfonamide group. It could serve as a lead compound for designing novel anti-inflammatory drugs .
- Enzyme Inhibitors : The molecule’s piperidine ring and sulfonyl group suggest possible enzyme inhibition activity. Investigating its effects on specific enzymes may lead to drug discovery .
- Organic Synthesis : Chemists use this compound as a building block in organic synthesis. Its unique combination of functional groups allows for diverse modifications and the creation of new molecules .
- Sulfonamide Derivatives : Researchers explore its reactivity in creating sulfonamide derivatives, which have applications in materials science, catalysis, and medicinal chemistry .
- Cell Signaling : Investigating how this compound interacts with cellular receptors or signaling pathways can provide insights into its biological effects .
- Protein Binding : Understanding its binding affinity to specific proteins can guide drug design and therapeutic strategies .
- Metabolism Studies : Researchers study its metabolism in vivo to assess its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion .
- Toxicity Assessment : Evaluating its safety profile and potential adverse effects is crucial for drug development .
- Molecular Docking : Computational simulations can predict how this compound interacts with target proteins. Docking studies help identify potential binding sites and optimize drug candidates .
- Chemical Probes : Researchers use this compound as a chemical probe to investigate biological processes. Its unique structure allows for selective targeting of specific biomolecules .
Drug Development
Material Synthesis
Biological Studies
Pharmacokinetics and Toxicology
Computational Chemistry
Chemical Biology
Mechanism of Action
Future Directions
The potential applications of this compound would likely depend on its biological activity. If it shows promising activity against a particular biological target, it could be further optimized and developed into a drug. Alternatively, it could be used as a starting point for the synthesis of other complex molecules .
properties
IUPAC Name |
1-(5-chlorothiophen-2-yl)sulfonyl-N-(6-methylpyridin-2-yl)piperidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O3S2/c1-11-5-4-7-14(18-11)19-16(21)12-6-2-3-10-20(12)25(22,23)15-9-8-13(17)24-15/h4-5,7-9,12H,2-3,6,10H2,1H3,(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDXRZBVZIFIIGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2CCCCN2S(=O)(=O)C3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(5-chlorothiophen-2-yl)sulfonyl]-N-(6-methylpyridin-2-yl)piperidine-2-carboxamide |
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